Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate
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Overview
Description
Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate typically involves cyclization reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds such as 3-benzyloxyisoxazole-5-carboxylic acid methyl ester and 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride share structural similarities with methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate
Oxazole Derivatives: Oxazole compounds, which have a similar five-membered ring structure but with different heteroatoms, also exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both oxo and carboxylate groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7NO4 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 3-oxo-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)5-2-3-6-7(4-5)14-10-8(6)11/h2-4H,1H3,(H,10,11) |
InChI Key |
NIZKPCVBCCPMBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NO2 |
Origin of Product |
United States |
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